3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride
Overview
Description
3-(Chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride is a chemical compound belonging to the class of triazoloxazines
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been shown to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell signaling and are often associated with the growth and spread of cancer cells .
Mode of Action
Similar compounds have been shown to interact with their targets by binding to the active sites of the enzymes, thereby inhibiting their activity . This interaction can lead to changes in cell signaling pathways, potentially leading to the inhibition of cell proliferation .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell proliferation and survival . By inhibiting key enzymes in these pathways, the compound may exert antiproliferative effects .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and metabolic stability .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process essential for many cellular functions . Additionally, it interacts with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Furthermore, it can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth and metabolism . In vitro and in vivo studies have demonstrated that prolonged exposure can result in significant cellular changes, highlighting the importance of understanding its long-term effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a specific dosage level results in a marked increase in adverse effects. These findings underscore the importance of careful dosage management in experimental settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride typically involves multiple steps, starting with the formation of the triazoloxazine core. One common synthetic route includes the cyclization of a suitable precursor, such as a chloromethyl-substituted oxazine derivative, under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound. Additionally, safety measures and environmental considerations are crucial in the industrial production of this compound to ensure safe handling and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols, often under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of pharmaceuticals. Its derivatives may exhibit pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
1,2,3-Triazoles
1,2,4-Triazoles
Uniqueness: 3-(Chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride stands out due to its unique structural features, which allow for diverse chemical modifications and applications. Its ability to undergo various reactions and its potential biological activities make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
3-(chloromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O.ClH/c7-3-5-8-9-6-4-11-2-1-10(5)6;/h1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJRDNRZYOHIRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NN=C(N21)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803562-71-1 | |
Record name | 3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.